![molecular formula C11H19NO2 B14384489 1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one CAS No. 88466-96-0](/img/structure/B14384489.png)
1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one is a chemical compound with a unique structure that includes a piperidine ring substituted with ethenyloxy and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one can be achieved through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of an alkyl halide with an alkoxide ion . This method is particularly useful for creating ethers and can be adapted to synthesize the ethenyloxy group in the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson Ether Synthesis, utilizing efficient reaction conditions to maximize yield. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products
Mecanismo De Acción
The mechanism of action of 1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[2-(ethenyloxy)ethyl]sulfanyl}ethan-1-one
- 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
Uniqueness
1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties compared to similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
88466-96-0 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
1-(2-ethenoxyethyl)-2,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C11H19NO2/c1-4-14-6-5-12-8-9(2)11(13)7-10(12)3/h4,9-10H,1,5-8H2,2-3H3 |
Clave InChI |
ZDYXFZYFXXHJHX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C(CN1CCOC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
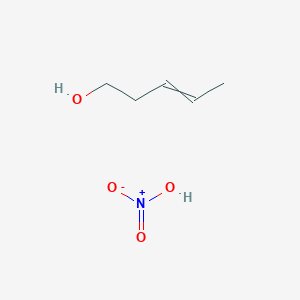
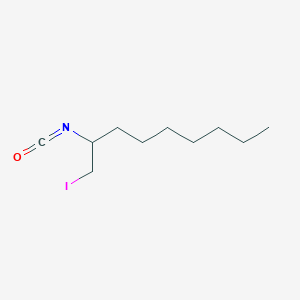
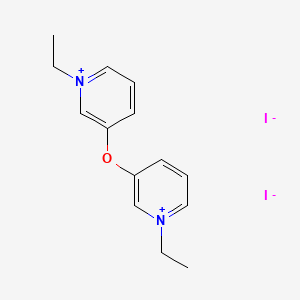
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
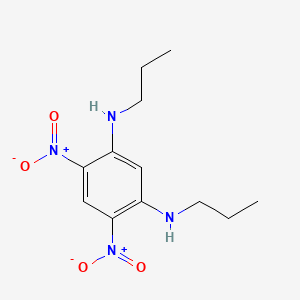
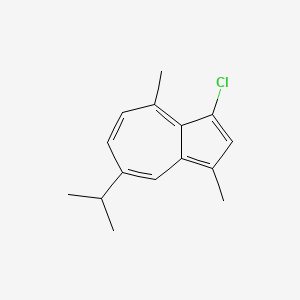

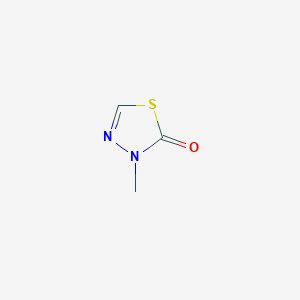
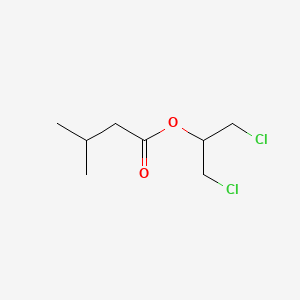
![Methyl [5-(9-bromononyl)thiophen-2-yl]acetate](/img/structure/B14384498.png)

